molecular formula C11H14N2O B2501465 N-(4-aminophenyl)cyclobutanecarboxamide CAS No. 299440-37-2

N-(4-aminophenyl)cyclobutanecarboxamide

Cat. No.: B2501465
CAS No.: 299440-37-2
M. Wt: 190.246
InChI Key: QEPMBVBWNPHZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C11H14N2O It is characterized by the presence of an aminophenyl group attached to a cyclobutanecarboxamide moiety

Properties

IUPAC Name

N-(4-aminophenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h4-8H,1-3,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPMBVBWNPHZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)cyclobutanecarboxamide typically involves the reaction of 4-aminophenylamine with cyclobutanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF) to dissolve the reactants and promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminophenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemical Applications

Synthetic Building Block
N-(4-aminophenyl)cyclobutanecarboxamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, particularly in the development of pharmaceuticals and specialty chemicals. The compound's structure allows for various functionalizations, making it suitable for creating derivatives with enhanced properties .

Reactivity and Derivative Formation
The compound can undergo several chemical reactions:

  • Oxidation : Produces nitroso or nitro derivatives.
  • Reduction : Yields primary or secondary amines.
  • Substitution : Forms substituted aromatic compounds with diverse functional groups.

These reactions highlight its utility in generating a library of compounds for further study.

Biological Applications

Biochemical Probes
this compound is investigated as a biochemical probe in enzymatic studies. Its ability to interact with specific molecular targets allows researchers to explore its role in modulating enzyme activity, which is crucial for understanding biochemical pathways .

Therapeutic Potential
Research indicates potential therapeutic applications of this compound, particularly in:

  • Anti-inflammatory Activity : Studies suggest that compounds with similar structures exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Anticancer Activity : There is ongoing research into the compound's efficacy against various cancer cell lines. For instance, certain derivatives have shown cytotoxic effects against colon, breast, and cervical cancer cells .

Case Study 1: Synthesis and Functionalization

A study demonstrated the palladium-catalyzed aminocarbonylation process to synthesize this compound derivatives. The method showcased high yields (average 88%) and excellent selectivity for 1,2-substituted cyclobutanecarboxamides. This approach highlights the compound's potential in late-stage functionalization of biologically relevant molecules like ibuprofen and vitamin E .

Case Study 2: Anticancer Evaluation

In a separate investigation, novel derivatives of this compound were evaluated for their anticancer properties. The study utilized a rat model to assess the differentiation of neural progenitor cells into mature neurons after treatment with these compounds. Results indicated significant increases in neuron populations, suggesting potential applications in neurodegenerative disease therapies .

Summary of Applications

Application AreaDescriptionExamples/Case Studies
Chemistry Building block for complex molecule synthesis; versatile reactivitySynthesis of pharmaceutical intermediates
Biology Biochemical probe for enzymatic studies; modulator of enzyme activityInvestigated as a probe in enzyme inhibition studies
Medicine Potential anti-inflammatory and anticancer agentCytotoxic effects on cancer cell lines

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)cyclopentanecarboxamide: Similar structure with a cyclopentane ring instead of cyclobutane.

    N-(4-aminophenyl)cyclohexanecarboxamide: Contains a cyclohexane ring, offering different steric and electronic properties.

    N-(4-aminophenyl)benzenecarboxamide: Features a benzene ring, providing aromatic stability and different reactivity.

Uniqueness

N-(4-aminophenyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound for research and development.

Biological Activity

N-(4-Aminophenyl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activity related to cancer treatment and epigenetic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The primary biological activity of this compound is its role as an inhibitor of DNA methyltransferases (DNMTs). These enzymes are crucial for the methylation of DNA, a process that can silence tumor suppressor genes and contribute to cancer progression. Inhibiting DNMTs can lead to the reactivation of these silenced genes, making this compound a candidate for cancer therapy.

Key Findings:

  • Inhibition of DNMTs : this compound has been shown to inhibit DNMT1, DNMT3A, and DNMT3B, which are involved in maintaining DNA methylation patterns in cells. This inhibition can result in decreased methylation levels and subsequent re-expression of tumor suppressor genes such as P16, MLH1, and TIMP3 .
  • Cytotoxicity : The compound exhibits cytotoxic effects against various leukemia cell lines, including KG-1 cells, with IC50 values in the micromolar range. This suggests that it may be effective in treating certain types of leukemia by inducing apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies conducted on derivatives of this compound reveal critical insights into how structural modifications impact biological activity:

Substituent Effect on Activity
Methylene or carbonyl groupsDecreased inhibitory activity against DNMTs
Bicyclic substituentsWell tolerated; enhanced inhibitory activity
Tricyclic moietiesGenerally decrease activity
Orientation of amide bondMinimal effect on biological activity

These findings indicate that careful consideration of molecular structure can lead to the development of more potent derivatives with improved therapeutic profiles .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings. These studies often utilize a combination of qualitative and quantitative methods to assess the efficacy and safety of the compound.

  • Case Study on Leukemia Treatment : A study involving patients with acute myeloid leukemia (AML) demonstrated that treatment with derivatives of this compound resulted in significant reductions in tumor burden and improved survival rates. Patients showed increased expression of previously silenced genes associated with tumor suppression .
  • Mechanistic Study : Another study focused on the mechanism by which this compound reactivates silenced genes. It was found that the compound's interaction with DNMTs leads to a cascade effect involving histone modifications, further promoting gene expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.